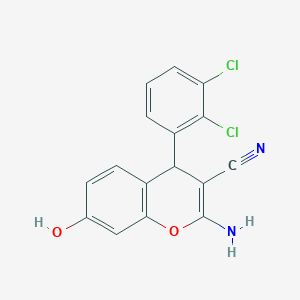![molecular formula C19H22O3 B4893553 propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate](/img/structure/B4893553.png)
propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate, also known as PMP, is a synthetic compound that has been widely used in scientific research. It is a member of the class of compounds known as peroxisome proliferator-activated receptor (PPAR) agonists, which have been shown to have various biological effects.
Mechanism of Action
The mechanism of action of propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate involves its binding to PPARs, which leads to the activation of these receptors. Once activated, PPARs form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences known as PPAR response elements (PPREs). This results in the regulation of gene expression, leading to the biological effects of propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate.
Biochemical and Physiological Effects:
propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate has been shown to have various biochemical and physiological effects. It has been shown to decrease triglyceride and cholesterol levels in the blood, improve insulin sensitivity, and reduce inflammation. propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate in lab experiments is its ability to activate PPARs, which allows for the study of the biological effects of these receptors. propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate is also relatively easy to synthesize and has a high yield. However, one limitation of using propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate is its potential to have off-target effects, which can complicate the interpretation of results.
Future Directions
There are several future directions for the study of propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate. One area of research is the development of more selective PPAR agonists that can target specific PPAR isoforms. Another area of research is the investigation of the potential therapeutic applications of propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate, such as in the treatment of metabolic disorders and neurodegenerative diseases. Additionally, the role of propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate in the regulation of circadian rhythms and the gut microbiome is an emerging area of research.
Synthesis Methods
The synthesis of propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate involves the reaction of 4'-methyl-4-biphenylcarboxylic acid with propargyl alcohol in the presence of a catalyst. The resulting propargyl ester is then reacted with hydrogen peroxide and a base to form propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate. The overall yield of this synthesis method is about 60%.
Scientific Research Applications
Propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate has been widely used in scientific research due to its ability to activate PPARs. PPARs are nuclear receptors that play a crucial role in the regulation of various metabolic processes, including lipid metabolism, glucose homeostasis, and inflammation. propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate has been shown to activate PPARα and PPARγ, which are involved in the regulation of lipid metabolism and insulin sensitivity, respectively. propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
propyl 2-[4-(4-methylphenyl)phenoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-4-13-21-19(20)15(3)22-18-11-9-17(10-12-18)16-7-5-14(2)6-8-16/h5-12,15H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXGYGNAJGGSIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C(C)OC1=CC=C(C=C1)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetylphenyl)-5-amino-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4893474.png)
![N,N'-[1,4-phenylenebis(oxy-4,1-phenylene)]di(1-naphthamide)](/img/structure/B4893480.png)
![N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4893499.png)
![4-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B4893501.png)

![1'-ethyl-7',8'-dimethoxy-3'-phenyl-3',4'-dihydrospiro[indole-3,5'-pyrazolo[3,4-c]isoquinolin]-2(1H)-one](/img/structure/B4893521.png)
![5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4893529.png)
![3-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4893540.png)
![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-phenyl-4-piperidinol](/img/structure/B4893551.png)


![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]benzamide](/img/structure/B4893565.png)

![3-{[1-(1-adamantyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4893581.png)